Product packaging for Heptyl valerate(Cat. No.:CAS No. 5451-80-9)

Heptyl valerate

Cat. No.: B1616233
CAS No.: 5451-80-9
M. Wt: 200.32 g/mol
InChI Key: YJARPRLGQQFGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl valerate, also known as heptyl pentanoate, is a chemical ester with the formula C12H24O2 and a molecular weight of 200.32 g/mol . It is a colorless to pale yellow liquid at room temperature with a density of approximately 0.87 g/cm³ and a boiling point near 243°C . The compound is characterized by its low solubility in water and a distinct fruity odor, often described as reminiscent of apple, making it a compound of interest in fragrance and flavor research . In biochemical and environmental research, this compound is of significant interest due to its relationship with heptanoate (enanthate), a medium-chain carboxylate. Heptanoate can be produced through the microbial chain elongation process from propionate and ethanol . This biological production pathway presents a potential alternative to traditional chemical synthesis from castor oil . Heptanoate itself is a versatile biochemical building block with applications in the production of biofuels, antimicrobials, and bioplastics . Researchers investigating these sustainable production methods for medium-chain fatty acids (MCFAs) utilize related esters like this compound in their studies. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B1616233 Heptyl valerate CAS No. 5451-80-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5451-80-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

heptyl pentanoate

InChI

InChI=1S/C12H24O2/c1-3-5-7-8-9-11-14-12(13)10-6-4-2/h3-11H2,1-2H3

InChI Key

YJARPRLGQQFGOI-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)CCCC

Canonical SMILES

CCCCCCCOC(=O)CCCC

boiling_point

245.2 °C

melting_point

-46.4 °C

Other CAS No.

5451-80-9

Origin of Product

United States

Synthetic Methodologies for Heptyl Valerate

Chemical Synthesis Approaches for Heptyl Valerate (B167501)

The chemical synthesis of heptyl valerate primarily relies on established esterification principles, though advanced strategies are emerging to improve efficiency and sustainability.

Esterification Reactions and Catalytic Systems

The most fundamental method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of a carboxylic acid (valeric acid) with an alcohol (heptanol) in the presence of an acid catalyst. wikipedia.org The reaction is reversible, and a catalyst is necessary to achieve a reasonable reaction rate. wikipedia.org

Reaction Scheme: RCO₂H (Valeric Acid) + R'OH (Heptanol) ⇌ RCO₂R' (this compound) + H₂O

To drive the equilibrium towards the product side and maximize the yield of this compound, Le Châtelier's principle is applied, typically by removing water as it is formed. wikipedia.org

A variety of catalytic systems can be employed for this process. While strong mineral acids like sulfuric acid are traditional catalysts, other systems have been developed to offer milder conditions or easier separation. wikipedia.orgorganic-chemistry.org

Common Catalytic Systems for Esterification

Catalyst Type Examples Key Features
Homogeneous Acids Sulfuric Acid, p-Toluenesulfonic acid Effective and widely used, but can be corrosive and difficult to separate from the product mixture. wikipedia.orgacs.org
Heterogeneous (Solid) Acids Polymeric sulfonic acids, Cesium exchanged heteropoly acid on K-10 clay, Sulfated iron oxide-zirconia Facilitate easier catalyst recovery and recycling, leading to cleaner processes. wikipedia.orgacs.org
Surfactant-type Catalysts p-Dodecylbenzenesulfonic acid (DBSA) Enables esterification to be performed in water by forming hydrophobic assemblies for the dehydration reaction. organic-chemistry.org

| Lewis Acids | Magnesium chloride | Can be used with dialkyl dicarbonates to produce esters under specific conditions. organic-chemistry.org |

Advanced Synthetic Strategies

Modern organic synthesis seeks to overcome the limitations of classical methods by employing advanced strategies that enhance reaction rates, improve yields, and align with the principles of green chemistry. numberanalytics.com These strategies often involve novel reaction conditions or highly specialized reagents.

Key advanced strategies applicable to ester synthesis include:

Microwave-Assisted Synthesis : The use of microwave radiation can dramatically accelerate reaction times for esterification. numberanalytics.com For the synthesis of a similar ester, ethyl valerate, microwave irradiation in conjunction with an immobilized lipase (B570770) catalyst was shown to significantly intensify the process. acs.orgcsic.es

Flow Chemistry : Performing reactions in continuous flow systems, rather than in batches, allows for better control over reaction parameters like temperature and mixing, leading to improved efficiency and safety. numberanalytics.com

Specialized Reagents : The development of specific coupling reagents provides alternative pathways for ester formation under mild conditions. For instance, triphenylphosphine (B44618) oxide and triflylpyridinium reagents have been used to catalyze esterification efficiently at ambient temperatures, which is particularly useful for sensitive substrates. organic-chemistry.org

Combustion Synthesis : This method is noted as an advanced protocol capable of producing various materials in a shorter time and at lower temperatures compared to conventional methods. springerprofessional.de

Biocatalytic and Enzymatic Synthesis of this compound

The use of enzymes, particularly lipases, as catalysts for ester synthesis represents a significant advancement, offering high specificity and environmentally benign reaction conditions. Products from biocatalytic routes are often labeled as "natural," which increases their value in the flavor and fragrance industries. nih.gov

Lipase-Catalyzed Esterification

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats. nih.gov However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to synthesize ester bonds from an alcohol and a carboxylic acid. researchgate.netwur.nl This versatility makes them ideal biocatalysts for producing flavor esters like this compound. researchgate.net The process is highly specific, which minimizes the formation of by-products and simplifies downstream purification. mdpi.com

A study investigating the synthesis of flavor esters, including ethyl valerate, found that the choice of lipase is critical. When comparing three commercial immobilized lipases, Novozym 435 demonstrated the highest percentage conversion for ethyl valerate (73%). researchgate.net

Enzyme Sourcing and Characterization for this compound Synthesis

Lipases are sourced from a wide range of microorganisms, including bacteria and fungi. Some of the most industrially significant lipases are derived from species of Candida, Rhizopus, and Aspergillus. nih.govmdpi.com Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, is one of the most widely used biocatalysts for synthesis. csic.esrsc.orgmdpi.com

The characterization of a lipase is essential to determine its suitability for a specific synthetic application. In a study on Aspergillus niger CGMCC 3.4309, which produces enzymes capable of synthesizing ethyl esters (including ethyl valerate), key parameters were optimized. nih.gov Such characterization typically involves evaluating the enzyme's performance under various conditions.

Typical Parameters for Lipase Characterization

Parameter Description Example Finding for an Ester-Synthesizing Enzyme nih.gov
Optimal Temperature The temperature at which the enzyme exhibits maximum activity. The preferred temperature for ester synthesis was found to be 28°C.
Optimal pH The pH at which the enzyme is most active. The optimal pH for the purified enzyme's esterification activity was 4.0.
Substrate Specificity The preference of the enzyme for certain substrates. The enzyme showed the ability to synthesize esters from various fatty acids, including valeric acid.
Thermostability The ability of the enzyme to resist denaturation at higher temperatures. The enzyme was stable when pre-incubated at 30°C for up to one hour.

| pH Stability | The ability of the enzyme to maintain its structure and function over a range of pH values. | The enzyme retained activity after being kept in a pH 4.0 buffer. |

Immobilization Techniques for Enhanced Biocatalysis

To be practical for industrial use, enzymes are typically immobilized onto solid supports. Immobilization enhances the operational stability of the enzyme, allows for its easy separation from the reaction mixture, and enables its reuse over multiple cycles, which is crucial for cost-effectiveness. mdpi.com

For lipases, a particularly effective method is immobilization via interfacial activation . This technique utilizes hydrophobic supports that cause the lipase to adsorb in its "open," active conformation, often leading to hyperactivation of the enzyme. mdpi.comort.edu.uy

Several types of materials are used as supports for lipase immobilization:

Polymeric Resins : Macroporous acrylic resins, such as Lewatit® VP OC 1600 (the support for Novozym 435), are widely used due to their hydrophobicity and large surface area. csic.esrsc.org

Siliceous Supports : Materials like silica (B1680970) gel, mesoporous silica, and silica aerogels can be functionalized to have hydrophobic surfaces suitable for lipase adsorption. ort.edu.uy

Microemulsion-Based Organogels (MBGs) : This "double immobilization" technique involves entrapping the lipase within reverse micelles that are then solidified in a gel matrix, providing a protective aqueous microenvironment for the enzyme in a non-aqueous bulk phase. nih.gov

Other Supports : Alternative supports include activated carbon and chitosan, which can be modified for either physical adsorption or covalent bonding of the enzyme. mdpi.com

Reaction Parameter Optimization for this compound Yield

The optimization of reaction parameters is a critical step in maximizing the yield of this compound through enzymatic esterification. This process involves the systematic adjustment of various factors that influence the catalytic activity of the enzyme and the reaction equilibrium. Key parameters include the choice of solvent, the molar ratio and concentration of the substrates (valeric acid and heptanol), and the physical conditions of the reaction, such as temperature and agitation speed.

Solvent System Effects

The selection of an appropriate solvent system is crucial in the lipase-catalyzed synthesis of esters like this compound. The solvent can significantly impact enzyme activity, stability, and substrate solubility. Research on similar short-chain esters demonstrates that hydrophobic organic solvents are generally preferred as they can help shift the reaction equilibrium towards synthesis by solubilizing the substrates while preventing the essential water layer around the enzyme from being stripped away. researchgate.net

In the enzymatic synthesis of ethyl valerate, for instance, heptane (B126788) was used as the reaction medium. researchgate.net For pentyl valerate synthesis, cyclohexane (B81311) was identified as the most suitable organic solvent. researchgate.net The use of polar organic solvents, however, can inhibit enzyme activity by distorting the enzyme's structural conformation. researchgate.net

A significant advancement in line with green chemistry principles is the use of solvent-free systems (SFS). researchgate.netpharmafeatures.com In such systems, one of the reactants, typically the alcohol in excess, can also act as the solvent. rsc.org This approach not only simplifies downstream processing and eliminates the costs and hazards associated with organic solvents but can also lead to high conversion rates. researchgate.netpharmafeatures.com For example, a solvent-free system for ethyl valerate synthesis using an immobilized lipase showed a conversion of 13% after 45 minutes, where the soluble lipase showed no activity at all. researchgate.net The optimization of a solvent-free synthesis for ethyl valerate achieved a conversion of approximately 92% in 105 minutes. researchgate.net

Table 1: Effect of Different Solvent Systems on Ester Synthesis

EsterOptimal SolventKey FindingReference
Ethyl ValerateHeptaneServed as an effective medium for the esterification reaction. researchgate.net
Pentyl ValerateCyclohexaneIdentified as the solvent of choice, yielding the highest ester formation. researchgate.net
Ethyl ValerateSolvent-FreeAchieved ~92% conversion under optimized conditions, highlighting a greener alternative. researchgate.net
Amyl LevulinateSolvent-FreeMaximized conversion at 73.2%, avoiding toxic solvents and simplifying purification. researchgate.net
Substrate Molar Ratios and Concentrations

In the synthesis of ethyl valerate, a valeric acid to ethanol (B145695) molar ratio of 1:2 was found to be optimal for achieving a high yield. researchgate.net Another study on pentyl valerate synthesis determined the ideal ratio of valeric acid to ethanol to be 1:1.6. researchgate.net For the synthesis of isoamyl butyrate, it was noted that high substrate molar ratios could decrease the percentage yield due to lipase inhibition. redalyc.org The concentration of reactants is also critical; studies on ethyl valerate synthesis showed that increasing reactant concentrations up to 1000 mM enhanced ester formation, but a further increase to 1200 mM led to a slight decrease in synthesis, likely due to the acidification of the enzyme's microenvironment. researchgate.net

Table 2: Optimized Substrate Molar Ratios in Various Ester Syntheses

Ester ProductAcid SubstrateAlcohol SubstrateOptimal Molar Ratio (Acid:Alcohol)Reference
Ethyl ValerateValeric AcidEthanol1:2 researchgate.net
Pentyl ValerateValeric AcidEthanol1:1.6 researchgate.net
Isoamyl ButyrateButyric AcidIsoamyl Alcohol1:1.5 redalyc.org
Biolubricant EstersFatty Acids from Castor OilNeopentylglycol2:1 csic.es
Temperature and Agitation Control

Temperature is a dual-edged sword in enzymatic reactions. Initially, an increase in temperature raises the kinetic energy of molecules, leading to more frequent collisions between the enzyme and substrates, thus increasing the reaction rate. scispace.com However, beyond an optimal temperature, the enzyme can undergo thermal denaturation, losing its three-dimensional structure and catalytic function. scispace.comresearchgate.net For the synthesis of ethyl valerate, the optimal temperature was found to be 30.5°C. researchgate.net In other ester syntheses, optimal temperatures have been reported in the range of 37°C to 50°C. researchgate.netijeat.org

Agitation is a physical parameter essential for overcoming mass transfer limitations in heterogeneous catalytic systems, which include immobilized enzymes. researchgate.net Proper mixing ensures that the substrates are continuously brought into contact with the enzyme's active sites, and the products are moved away, which can be particularly important in viscous, solvent-free systems. rsc.org Optimized agitation speeds for various ester syntheses are often in the range of 150 to 250 rpm. researchgate.netresearchgate.net For ethyl valerate production, an agitation of 234 rpm was found to maximize the synthesis. researchgate.net

Table 3: Optimal Temperature and Agitation in Enzymatic Ester Synthesis

EsterOptimal TemperatureOptimal Agitation SpeedKey FindingReference
Ethyl Valerate30.5°C234 rpmThese conditions maximized the ester synthesis, achieving ~92% conversion. researchgate.net
Nonyl Caprylate40°C200 rpmA maximum conversion of over 90% was obtained under these conditions. researchgate.net
Butyl Acetate (B1210297)37°C150 rpmThe highest relative percentage of ester was obtained at this temperature. scispace.com
Fragrant Esters50°C150 rpmEster conversion increased with temperature up to 50°C, then decreased. ijeat.org
Biocatalyst Reusability and Stability Studies

A significant advantage of using immobilized enzymes in industrial processes is their potential for recovery and reuse over multiple reaction cycles. This enhances the economic feasibility and sustainability of the synthesis. Stability studies are performed to evaluate how well the biocatalyst maintains its activity under operational conditions and after repeated use.

For the enzymatic synthesis of ethyl valerate, an immobilized lipase from Thermomyces lanuginosus (TLL-PHB) demonstrated excellent reusability, retaining approximately 86% of its original activity after six consecutive cycles. researchgate.net Similarly, in the production of pentyl valerate, organogels containing immobilized Candida rugosa lipase were reused for ten consecutive cycles. nih.gov Another study on ethyl valerate synthesis using a different immobilized system reported reuse for nine cycles with minimal loss of activity. researchgate.net This high stability is often attributed to the immobilization technique, which can protect the enzyme from denaturation caused by the reaction medium or operational stress.

Exploration of Novel Enzyme Systems for this compound Production

The search for novel enzymes with superior characteristics for ester synthesis is an ongoing area of research. The ideal enzyme for this compound production would exhibit high selectivity for heptanol (B41253) and valeric acid, demonstrate high stability at optimal reaction temperatures, and show tolerance to high substrate concentrations and potential organic solvents. Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their versatility and stability in non-aqueous media. rsc.orgmdpi.com

Enzymes from various microbial sources, including bacteria, yeasts, and fungi, are continuously being explored. mdpi.com For example, lipases from Candida sp., Rhizopus oryzae, and Thermomyces lanuginosus are widely studied. ijeat.orgmdpi.comrsc.org Novozym 435, an immobilized lipase B from Candida antarctica, is a commercially available and highly stable biocatalyst frequently used as a benchmark in esterification reactions due to its broad substrate specificity and high performance. rsc.org Metagenomic approaches are also being used to discover novel esterases from unculturable microorganisms, which could offer unique properties for the synthesis of specific flavor esters like this compound. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, particularly through biocatalytic routes, aligns well with the twelve principles of green chemistry. nih.govsigmaaldrich.com These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.incore.ac.uk

The application of these principles to this compound synthesis includes:

Catalysis : Using biocatalysts (enzymes) in small quantities is superior to stoichiometric reagents. Enzymes are highly selective, leading to purer products and less waste. acs.org

Safer Solvents and Auxiliaries : The move towards solvent-free systems or the use of environmentally benign solvents minimizes the generation of volatile organic compounds. researchgate.netpharmafeatures.com

Design for Energy Efficiency : Enzymatic reactions are often conducted at ambient or near-ambient temperatures and pressures, significantly reducing the energy requirements compared to traditional chemical syntheses that require high heat. sigmaaldrich.com

Use of Renewable Feedstocks : The substrates, valeric acid and heptanol, can potentially be derived from renewable biological sources, contributing to a more sustainable process. nih.gov

Prevention of Waste : High selectivity and conversion rates in enzymatic synthesis lead to higher atom economy and less byproduct formation, thus preventing waste from the outset. kahedu.edu.inacs.org

Reduce Derivatives : The high specificity of enzymes often eliminates the need for protecting groups, which are temporary modifications of functional groups that require additional reagents and generate waste. sigmaaldrich.comacs.org

By embracing these green chemistry principles, the production of this compound can be made more environmentally friendly, economically viable, and sustainable.

Environmentally Benign Reaction Conditions

The principles of green chemistry aim to reduce or eliminate hazardous substances by designing safer chemical processes. agrobiobase.com In the context of this compound synthesis, this involves the use of biocatalysts, mild reaction temperatures, and environmentally safer solvents.

Lipases, a class of enzymes, have emerged as highly effective biocatalysts for esterification reactions. scielo.br They operate under mild conditions, are highly selective, and reduce the formation of by-products, which in turn simplifies purification processes. marketresearchintellect.com The synthesis of esters similar to this compound, such as pentyl valerate and ethyl valerate, has been successfully demonstrated using various lipases, providing a strong precedent for the green synthesis of this compound. nih.govresearchgate.netresearchgate.net

Key research findings in the enzymatic synthesis of related esters highlight several important parameters:

Catalyst Selection: Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused over multiple cycles, enhancing the economic viability and sustainability of the process. omicsonline.org Lipases such as those from Candida rugosa (CRL), Thermomyces lanuginosus (TLL), and the commercial immobilized lipase B from Candida antarctica (marketed as Novozym 435) have shown high efficacy in synthesizing various esters. nih.govresearchgate.netmdpi.com For instance, CRL immobilized in microemulsion-based organogels has been used to produce pentyl valerate with a conversion rate of approximately 99%. nih.gov

Reaction Temperature: Enzymatic esterifications are typically conducted at mild temperatures, often in the range of 30-50°C. nih.govresearchgate.netomicsonline.org For example, the optimal temperature for the synthesis of ethyl valerate using immobilized Candida rugosa lipase was found to be 40°C, while the synthesis of ethyl valerate with immobilized Thermomyces lanuginosus lipase was maximized at 30.5°C. researchgate.netresearchgate.net These lower temperatures significantly reduce the energy consumption compared to traditional chemical methods. marketresearchintellect.com

Solvent Systems: The choice of solvent is crucial in green chemistry. While some enzymatic reactions are effective in hydrophobic organic solvents like cyclohexane and n-heptane, there is a growing trend towards solvent-free systems. scielo.brresearchgate.net Solvent-free synthesis minimizes waste and avoids the use of potentially hazardous volatile organic compounds. rsc.org For example, the synthesis of nonyl caprylate, another flavor ester, has been optimized in a solvent-free system using response surface methodology. omicsonline.org

pH and Water Activity: The pH of the reaction medium and the water activity are critical for optimal lipase function. For the synthesis of pentyl valerate using Candida rugosa lipase, the optimal pH was found to be 7.0. nih.gov Water is a byproduct of esterification, and its removal can shift the reaction equilibrium towards the product, but a minimal amount of water is essential for maintaining the enzyme's catalytic activity. scielo.br

The following interactive table summarizes typical environmentally benign reaction conditions used in the lipase-catalyzed synthesis of valerate esters, which are directly applicable to the production of this compound.

Sustainable Feedstock Utilization

A core principle of green chemistry is the use of renewable raw materials instead of depletable fossil fuels. agrobiobase.com The synthesis of this compound requires two primary feedstocks: heptanol and valeric acid. Sustainable routes for producing both of these precursor molecules from biomass are being actively developed.

Valeric acid can be produced from levulinic acid, which is recognized as a key platform chemical derivable from the carbohydrates found in biomass. arkema.com Research has demonstrated the efficient, selective conversion of levulinic acid to valeric acid. For instance, using a combination of hafnium triflate (Hf(OTf)4) and a palladium-on-carbon (Pd/C) catalyst, a 99% conversion of levulinic acid was achieved with a 92% selectivity for valeric acid at a relatively mild temperature of 150°C. scielo.br

Similarly, there is a growing trend towards the production of bio-based alcohols. n-Heptanol, the alcohol precursor for this compound, can be sourced from renewable feedstocks. imarcgroup.com One established method involves processing castor oil, a vegetable oil not typically used for food, to produce 100% bio-based n-heptanol. agrobiobase.comarkema.com This bio-heptanol is marketed as a sustainable chemical intermediate for applications in flavors, fragrances, and cosmetics. arkema.com The use of lignocellulosic biomass as a feedstock for producing alcohols like n-hexanol has also been explored, indicating potential pathways for other medium-chain alcohols like heptanol. researchgate.net

The following table outlines the sustainable feedstock pathways for the synthesis of this compound.

By combining enzymatic synthesis under mild conditions with the use of precursors derived from renewable biomass, the production of this compound can align with the principles of green and sustainable chemistry. This approach not only reduces the environmental impact but also responds to the increasing consumer and industrial demand for products derived from sustainable sources.

Biochemical Pathways and Biotransformation of Heptyl Valerate

Microbial Degradation Pathways of Valerate (B167501) Compounds

Microorganisms play a pivotal role in the environmental degradation of organic compounds like valerate esters. mdpi.comresearchgate.net The biodegradation process involves the organism utilizing the compound as a source of carbon and energy, leading to its mineralization into simpler molecules like carbon dioxide and water under aerobic conditions. mdpi.com

The initial step in microbial degradation is often the formation of a biofilm on the surface of the substance, which facilitates the action of microbial enzymes. mdpi.com The degradation is typically initiated by extracellular enzymes that break down the larger ester molecule into smaller, more assimilable components. nih.gov

Identification of Microbial Species Involved in Valerate Ester Degradation

A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of degrading esters and related hydrocarbon structures. While specific studies on heptyl valerate are limited, research on similar compounds provides insight into the likely microbial players. Genera known for their degradative capabilities are often isolated from environments contaminated with organic pollutants like diesel oil or industrial waste. plos.orgresearchgate.net

Several microbial genera have demonstrated the ability to produce lipolytic enzymes (lipases and esterases) that are effective in breaking down esters. plos.orgresearchgate.net

Table 1: Microbial Genera Implicated in the Degradation of Esters and Related Compounds

Microbial Kingdom Genus Relevant Findings Citations
Bacteria Pseudomonas Known to degrade a broad group of hydrocarbons and produce esterases active against various substrates. plos.orgmdpi.comfrontiersin.org
Rhodococcus Capable of degrading high molecular weight aromatic hydrocarbons and phthalate (B1215562) esters. mdpi.comfrontiersin.orgresearchgate.net
Citrobacter A strain of Citrobacter freundii has been shown to effectively degrade the pyrethroid ester fenvalerate. researchgate.net
Bacillus Various species are known for their ability to degrade hydrocarbons and other organic pollutants. mdpi.comfrontiersin.org
Acinetobacter Involved in the degradation of aliphatic hydrocarbons and benzoate (B1203000) esters. oup.commdpi.com
Fungi Aspergillus Aspergillus nomius has been identified to secrete an esterase that degrades benzoate esters. oup.com
Candida Candida rugosa lipase (B570770) is widely used in the synthesis and hydrolysis of flavor esters, including valerates. nih.govresearchgate.net
Rhizopus Lipase from Rhizopus sp. is effective in catalyzing the formation of valerate esters. koreascience.kr

Characterization of Enzymatic Systems in Microbial Degradation

The enzymatic systems employed by microorganisms for ester degradation are central to the biotransformation process. The key enzymes are lipases and esterases, which belong to the alpha/beta hydrolase fold family of proteins. plos.org

Esterases (EC 3.1.1.1): These enzymes typically hydrolyze water-soluble esters with short-chain acyl groups (≤ 10 carbon atoms). plos.org

Lipases (EC 3.1.1.3): These enzymes act on water-insoluble esters, particularly long-chain triglycerides. nih.gov

These enzymes are often secreted extracellularly by the microorganism to act on the substrate in the surrounding environment. nih.gov They can be classified based on their mode of action:

Exo-enzymes: These cleave polymer chains from the ends. nih.gov

Endo-enzymes: These cause random scission along the polymer chain. nih.gov

An esterase designated Est16, isolated from a microbial consortium specializing in diesel oil degradation, showed high catalytic efficiency against p-nitrophenyl valerate (a C5 ester), highlighting the presence of specialized enzymes for such compounds in certain microbial communities. plos.org Similarly, an esterase from Aspergillus nomius HS-1 was found to effectively hydrolyze various benzoate esters and p-nitrophenyl valerate. oup.com

Factors Influencing Microbial Biodegradation

The efficiency and rate of microbial biodegradation are not intrinsic to the microorganism alone but are heavily influenced by a combination of environmental conditions and the properties of the chemical compound itself. unict.itfrontiersin.orgfrontiersin.org

Table 2: Key Factors Affecting Microbial Biodegradation

Factor Category Specific Factor Description of Influence Citations
Environmental Temperature Affects microbial growth rates and enzyme activity. Higher temperatures can denature enzymes, while very low temperatures slow metabolic activity. frontiersin.orgglobalscienceresearchjournals.orgagriscigroup.us
pH Microbial growth and enzyme function have optimal pH ranges. Acidic or alkaline conditions can inhibit degradation. frontiersin.orgagriscigroup.us
Moisture Water is essential for microbial activity and facilitates hydrolytic reactions. unict.itagriscigroup.us
Oxygen Availability The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are used. Aerobic degradation is often faster. frontiersin.orgfrontiersin.org
Nutrient Availability Microorganisms require sources of nitrogen, phosphorus, and other essential nutrients for growth and metabolism. frontiersin.org
Substrate-Related Chemical Structure The complexity, molecular weight, and presence of functional groups affect degradability. Simpler structures are generally degraded more easily. unict.itglobalscienceresearchjournals.org
Substrate Concentration Very high concentrations of a substrate can be toxic to microorganisms, inhibiting degradation. globalscienceresearchjournals.org
Bioavailability The degree to which a compound is accessible to microorganisms. Factors like solubility and adsorption to soil particles play a role. globalscienceresearchjournals.org

Metabolic Intermediates in Biodegradation Pathways

The microbial breakdown of this compound proceeds through a series of intermediate compounds. The initial enzymatic hydrolysis yields heptanol (B41253) and valeric acid. These intermediates are then further metabolized through different pathways.

Valeric acid, as a short-chain fatty acid, can be processed through pathways like β-oxidation. In anaerobic degradation studies of related aromatic compounds, valerate itself has been identified as a metabolic intermediate. nih.gov The further breakdown of valerate can lead to the formation of other short-chain fatty acids such as propionate (B1217596) and acetate (B1210297). nih.gov These smaller molecules can then be funneled into central metabolic cycles, like the Krebs cycle, to generate energy for the cell.

In the anaerobic degradation of benzoate, a methanogenic consortium was found to produce a range of intermediates, including valerate, propionate, acetate, butyrate, and caproate, before ultimate conversion to methane (B114726) and carbon dioxide. nih.gov In the fungus Candida albicans, the degradation of propionyl-CoA, which can be derived from odd-chain fatty acids like valeric acid, proceeds through a modified β-oxidation pathway involving intermediates like 3-hydroxypropionate. nih.gov

Table 3: Potential Metabolic Intermediates in Valerate Degradation

Initial Substrate Primary Metabolites Secondary Intermediates Final Products (Aerobic) Citations
This compound Heptanol, Valeric Acid Propionate, Acetate, Butyrate, Succinate, 3-hydroxypropionate Carbon Dioxide, Water, Biomass nih.govnih.gov

Role of this compound in Natural Product Chemistry

This compound is recognized as a natural product, meaning it is synthesized by living organisms. nih.gov Its presence has been documented in specific plant species. Research has identified this compound as a constituent in Heracleum dissectum and the pepper Capsicum annuum. nih.govthegoodscentscompany.com In these contexts, it likely contributes to the plant's characteristic aroma and flavor profile, as short- and medium-chain esters are well-known for their fruity and floral scents. Its role is primarily that of a volatile flavor and fragrance compound.

Compound Index

Table 4: List of Chemical Compounds Mentioned

Compound Name
2-bromoethanesulfonic acid
3-hydroxyisobutyrate
3-hydroxypropionate
3-phenoxybenzaldehyde
Acetaldehyde
Acetate
Acetic acid
Acetone
Adipate
Agmatine
Ammonia
Anthracene
Arginine
Benzene
Benzoate
Benzoic acid
Benzo(a)pyrene
Butyrate
Butyric acid
Cadaverine
Caffeate
Caproate
Capsicum annuum
Carbon dioxide
Catechol
Cinnamate
Citronellyl valerate
Coumaric acid
Cyclohexane (B81311)
Cyclohexanecarboxylate
Cyclohexanone
p-cresol
p-nitrophenyl butyrate
p-nitrophenyl valerate
Estradiol valerate
Ethanol (B145695)
Ethyl valerate
Fenvalerate
Ferulate
Fluorene
Formate
Fumaric acid
Gentisic acid
Glucose
Glutamate
Glycine
Heptanoate
Heptanol
This compound
Heracleum dissectum
Hexanol
Hexyl valerate
Hydroxycitronellal
p-hydroxybenzoate
p-hydroxycinnamate
p-hydroxyphenylpropionic acid
Isobutyrate
Isocaproate
Isoleucine
Isovalerate
Lactate
Leucine
Lysine
Maleylpyruvic acid
Methane
Methanol
Methylcyclohexane
1-methylcyclohexanone
Naphthalene
o-phthalaldehyde
Ornithine
Phenanthrene
Phenylacetate
Phenylpropionate
Pimelate
Propionate
Propionyl-CoA
Protocatechuate
Pyrene
Pyruvic acid
Serine
Succinate
Succinyl-CoA
Threonine
Toluene
Valerate
Valeric acid
Valine
Water

Occurrence in Biological Systems

This compound, a volatile ester, has been identified in various biological systems, contributing to their characteristic aromas. It has been reported in plants such as Heracleum dissectum and Capsicum annuum. nih.gov The presence of related esters is widespread in the plant kingdom, particularly in fruits, where they are key components of flavor profiles. nih.gov For instance, esters like hexyl acetate and butyl acetate are significant contributors to the aroma of fruits such as strawberries and apples. nih.govscielo.org.mx

Beyond the plant kingdom, the formation of volatile esters is also a common metabolic process in microorganisms like yeast and fungi. nih.gov For example, the production of isoamyl acetate and ethyl acetate during beer fermentation by yeast significantly influences the final flavor of the beverage. nih.gov While direct evidence for this compound production in these specific microorganisms is not explicitly detailed, the general pathways for ester biosynthesis are well-established.

The following table provides examples of organisms where this compound or its precursors have been reported.

Biological SystemCompoundReference
Heracleum dissectumThis compound nih.gov
Capsicum annuumThis compound nih.gov
Camellia sinensis (Tea)2-Heptanol nih.gov
Zea mays (Corn)2-Heptanol nih.gov
Magnolia officinalis1-Heptanol nih.gov
Valeriana officinalis (Valerian)Valeric acid hmdb.cawikipedia.org
Various PlantsHeptanoic acid atamanchemicals.com
Gut Microbiota (Clostridia species)Valeric acid hmdb.cametabolon.com

Biosynthetic Routes to this compound Precursors

The biosynthesis of this compound involves the esterification of heptanol with valeric acid (pentanoic acid). The formation of these precursor molecules, an alcohol and a carboxylic acid, occurs through distinct metabolic pathways within organisms. Volatile esters in fruits and other biological systems are generally synthesized via several key pathways, including the fatty acid and amino acid metabolic pathways. nih.govnih.gov

Biosynthesis of Heptanol:

Heptanol, the alcohol precursor, can be formed through pathways involving the metabolism of fatty acids. In plants, the degradation of fatty acids like linoleic and linolenic acid through the lipoxygenase (LOX) pathway generates aldehydes. nih.govscielo.org.mx These aldehydes are subsequently reduced by alcohol dehydrogenases (ADH) to form alcohols. nih.gov While this pathway is well-documented for the formation of C6 alcohols (hexanol), similar mechanisms can be proposed for the formation of C7 alcohols like heptanol from corresponding seven-carbon aldehydes.

In microorganisms, the synthesis of alcohols can occur through various metabolic routes. For instance, some engineered Escherichia coli strains can produce a range of long-chain alcohols, including 1-pentanol, 1-hexanol, and 5-methyl-1-heptanol, by extending the branched-chain amino acid pathways. pnas.org The synthesis of secondary alcohols, such as 2-heptanol, can be achieved through the reduction of the corresponding ketone (2-heptanone) by yeast species like Saccharomyces cerevisiae. researchgate.net

Biosynthesis of Valeric Acid (Pentanoic Acid):

Valeric acid, the acyl precursor, is a short-chain fatty acid found in both plants and microorganisms. hmdb.cametabolon.com In the perennial flowering plant Valeriana officinalis, from which it derives its name, valeric acid is naturally present. wikipedia.org

In microbial systems, particularly the gut microbiota, valeric acid is produced by various bacterial species, including Clostridia. hmdb.cametabolon.com One documented pathway involves the condensation of ethanol with propionic acid through the ethanol-carboxylate fermentation pathway, utilized by organisms such as Clostridium kluyveri. google.com Another route for the synthesis of short-chain fatty acids like hexanoic acid in some organisms is through an early termination of the fatty acid biosynthesis pathway. nih.gov

The final step in the formation of this compound is the esterification reaction, where heptanol and the activated form of valeric acid (valeryl-CoA) are combined. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov These enzymes are crucial in the biosynthesis of volatile esters in fruits and are responsible for the diversity of esters found in nature. nih.govscielo.org.mx The general reaction is as follows:

Heptanol + Valeryl-CoA this compound + CoA

The following table summarizes the key precursors and the metabolic pathways involved in their synthesis.

PrecursorMetabolic PathwayKey Enzymes/ProcessesOrganism TypeReference
HeptanolFatty Acid Metabolism (Lipoxygenase Pathway)Lipoxygenase (LOX), Alcohol Dehydrogenase (ADH)Plants nih.govscielo.org.mx
Reduction of KetonesAlcohol DehydrogenaseYeast researchgate.net
Engineered Amino Acid Pathway2-Isopropylmalate synthase, Keto-acid decarboxylase, ADHBacteria pnas.org
Valeric AcidEthanol-Carboxylate FermentationNot specifiedBacteria (Clostridium) google.com
Fatty Acid Biosynthesis (Early Termination)ThioesteraseNot specified nih.gov

Analytical and Spectroscopic Characterization of Heptyl Valerate

Chromatographic Separation Methodologies for Heptyl Valerate (B167501)

Chromatography is a fundamental technique for the separation of chemical mixtures into their individual components. khanacademy.orgwikipedia.org The separation is based on the differential partitioning of the components between a mobile phase and a stationary phase. khanacademy.orgwikipedia.org For a volatile and semi-volatile compound like heptyl valerate, both gas and liquid chromatography are extensively utilized.

Gas Chromatography (GC)

Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like esters. In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. khanacademy.org this compound, due to its volatility, is well-suited for GC analysis and is often identified in the volatile profiles of various natural products. For instance, it has been detected in the peels of apple cultivars using headspace solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (GC-MS). nih.gov

GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of mass spectrometry, which provides information about the molecular weight and fragmentation pattern of the analyte. nih.govfrontiersin.org The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound, which is essential for its identification. nih.gov

The Kovats retention index (RI) is a critical parameter in GC for the standardized reporting of retention times. For this compound, the experimental Kovats retention index is reported as 1372 on a standard non-polar column and 1614 on a standard polar column. nih.gov These values are instrumental for its identification in complex chromatograms.

A study on the volatile compounds in 40 apple cultivars identified this compound using HS-SPME with GC-MS. nih.gov The compound was identified by comparing its retention index and mass spectrum with entries in the NIST/EPA/NIH Mass Spectral Library. nih.gov

Optimizing GC parameters is crucial for achieving efficient separation and accurate quantification of esters like this compound. frontiersin.orggcms.cz Key parameters that are often optimized include the type of column, oven temperature program, carrier gas flow rate, and injection mode. jrespharm.com

The choice of the GC column, specifically its stationary phase, length, internal diameter, and film thickness, significantly impacts the separation. gcms.czjrespharm.com For ester analysis, columns with stationary phases of varying polarity are used depending on the complexity of the sample matrix. researchgate.net

The oven temperature program, which involves setting the initial temperature, ramp rate, and final temperature, is optimized to ensure adequate separation of all analytes in the shortest possible time. gcms.czjrespharm.com A study on the analysis of volatile organic compounds in dry-cured ham demonstrated the importance of optimizing parameters like incubation temperature, equilibration time, extraction time, and desorption time for HS-SPME/GC-MS analysis. frontiersin.org While this study did not specifically analyze this compound, the principles of optimization are broadly applicable to ester analysis.

The following table summarizes key GC parameters that are typically optimized for the analysis of esters:

ParameterDescriptionImpact on Analysis
Column Stationary Phase The chemical nature of the coating inside the column.Affects the selectivity and resolution of the separation based on polarity. jrespharm.com
Column Dimensions (L, ID, df) Length (L), Internal Diameter (ID), and Film Thickness (df) of the column.Influences efficiency, resolution, and analysis time. gcms.cz
Oven Temperature Program The temperature profile of the column during the analysis.Controls the elution of compounds based on their boiling points and volatility. gcms.czjrespharm.com
Carrier Gas Flow Rate The speed at which the carrier gas (e.g., Helium, Nitrogen) moves through the column.Affects the efficiency of the separation and analysis time. gcms.cz
Injection Mode The method by which the sample is introduced into the GC (e.g., split, splitless).Influences the amount of sample entering the column and the sensitivity of the analysis. journal-imab-bg.org
Detector Type The device used to detect the compounds as they elute from the column (e.g., FID, MS).Determines the sensitivity and selectivity of the detection. mdpi.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The separation of enantiomers, known as chiral separation, is a significant challenge in analytical chemistry. researchgate.net While specific studies on the enantiomeric separation of this compound are not widely reported, the principles of chiral chromatography are applicable. Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in GC. researchgate.net These CSPs are designed to interact differently with the two enantiomers, leading to their separation. Another approach involves derivatizing the racemic mixture with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. researchgate.net

Optimization of GC Parameters for Ester Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column. basicmedicalkey.com It is particularly useful for the analysis of less volatile and thermally labile compounds. ijsrtjournal.com While GC is more common for this compound analysis due to its volatility, HPLC can be employed, especially when dealing with complex matrices or for preparative scale separations. wikipedia.org

In HPLC, the separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. wikipedia.org Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is the most common mode of HPLC. basicmedicalkey.com

Developing and validating an HPLC method for this compound analysis would involve a systematic optimization of various parameters to ensure the method is accurate, precise, specific, and robust. transharmreduction.orgijstr.org

The key steps in HPLC method development and validation include:

Selection of the appropriate column: This involves choosing a stationary phase (e.g., C8, C18, Phenyl-Hexyl) and column dimensions that provide the best separation. transharmreduction.orgsigmaaldrich.com

Optimization of the mobile phase: This includes selecting the appropriate solvents, their ratio (in case of a mixture), and the pH of the aqueous phase to achieve the desired retention and resolution. researchgate.net

Selection of the detector: A UV detector is commonly used in HPLC, and the detection wavelength is chosen based on the UV absorbance of the analyte. researchgate.net For compounds like this compound that lack a strong chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) might be necessary.

Validation of the method: This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines (e.g., ICH guidelines). mdpi.comtransharmreduction.org

The following table outlines the typical parameters evaluated during HPLC method validation:

Validation ParameterDescription
Specificity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. transharmreduction.org
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. transharmreduction.org
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. transharmreduction.org
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Hyphenated HPLC techniques involve coupling HPLC with a powerful detection technique, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to obtain more comprehensive information about the analytes. ijsrtjournal.comnih.gov

HPLC-MS is a widely used hyphenated technique that combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. scientiaricerca.comresearchgate.net This technique would be invaluable for the unambiguous identification and quantification of this compound in complex mixtures. The mass spectrometer provides molecular weight and structural information, which aids in the confirmation of the analyte's identity. scientiaricerca.com

HPLC-NMR is another powerful hyphenated technique that provides detailed structural information about the separated compounds. ijpsjournal.com While less common than HPLC-MS due to lower sensitivity, it can be extremely useful for the structural elucidation of unknown compounds or impurities. ijpsjournal.com

Other hyphenated techniques include HPLC-FTIR , which provides information about the functional groups present in the molecule. nih.govijpsjournal.com

Method Development and Validation for this compound Analysis

Other Chromatographic Techniques

Beyond standard gas and liquid chromatography, other specialized chromatographic methods can be employed for the separation and analysis of this compound. Techniques like ion-pairing chromatography are particularly useful for the retention and resolution of ionic solutes on a hydrophobic stationary phase by introducing a hydrophobic ion to the mobile phase. chromatographyonline.com The fundamental principle of any chromatographic method is to achieve differential migration speeds for the components of a mixture through the system, enabling their separation, detection, and quantification. semanticscholar.org

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying compounds that can be dissolved in a liquid. semanticscholar.org The use of small particle size columns and chemically bonded phases, such as reversed-phase C8 or C18, has made HPLC a versatile and efficient method. semanticscholar.org For complex analyses, hyphenated techniques that couple a separation method like chromatography with a spectroscopic detection method are invaluable. semanticscholar.org

Spectroscopic Analysis of this compound

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Methods such as Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's functional groups, atomic connectivity, and mass-to-charge ratio.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound, the FT-IR spectrum will exhibit characteristic absorption bands that confirm its ester structure. vulcanchem.com

A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net Additionally, C-O stretching vibrations will appear in the fingerprint region, usually between 1000-1300 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations from the heptyl and valeryl alkyl chains. The aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. nih.gov The uniqueness of an infrared spectrum allows for the clear differentiation between isomers, a significant advantage over some other analytical methods. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H StretchAlkane
1735-1750C=O StretchEster
1000-1300C-O StretchEster

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

In the ¹H NMR spectrum of this compound, distinct signals will correspond to the different protons in the molecule. The protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group of the heptyl chain) will typically appear as a triplet around 4.0 ppm. The protons on the carbon alpha to the carbonyl group will resonate at approximately 2.2-2.3 ppm. The various methylene (B1212753) (-CH₂-) groups of the heptyl and valeryl chains will produce a complex of signals between 1.2-1.7 ppm, while the terminal methyl (-CH₃) protons of both alkyl chains will appear as triplets at around 0.9 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester is the most deshielded, appearing around 173 ppm. The carbon of the -O-CH₂- group in the heptyl chain will be found at approximately 64 ppm. The remaining aliphatic carbons will resonate in the range of 14-35 ppm. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentChemical Shift (ppm)Multiplicity
Heptyl -CH₃~0.9Triplet
Valeryl -CH₃~0.9Triplet
Heptyl & Valeryl -(CH₂)n-~1.2-1.7Multiplet
Valeryl -CH₂-C=O~2.2-2.3Triplet
Heptyl -O-CH₂-~4.0Triplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentChemical Shift (ppm)
Carbonyl C=O~173
Heptyl -O-CH₂-~64
Aliphatic -CH₂- & -CH₃14-35

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. It is often coupled with a chromatographic technique, such as Gas Chromatography (GC-MS), for the analysis of complex mixtures. nih.gov

When this compound is analyzed by MS, it will produce a molecular ion peak (M⁺) corresponding to its molecular weight (200.32 g/mol ). nih.gov The fragmentation of this molecular ion provides a unique pattern that aids in structural elucidation.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of this compound will undergo characteristic fragmentation. msu.edu A common fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For this compound, this would result in a prominent fragment ion.

Another significant fragmentation involves the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion. The loss of the heptoxy group (-OC₇H₁₅) would generate a fragment corresponding to the valeryl acylium ion. Conversely, cleavage can result in a fragment representing the heptyl cation. The fragmentation pattern will also show a series of ions resulting from the loss of successive alkyl fragments from the heptyl chain. msu.edu

Mass spectrometry is not only a qualitative tool but also a highly sensitive and specific quantitative technique. nih.govnih.gov Quantitative MS analysis is typically performed using tandem mass spectrometry (MS/MS) on triple quadrupole or similar instruments. waters.com This approach allows for the selection of a specific precursor ion (e.g., the molecular ion of this compound) and the monitoring of one or more of its specific product ions formed through collision-induced dissociation (CID). jeolusa.com

This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantifying the analyte in complex matrices by minimizing interferences. To achieve accurate quantification, a calibration curve is constructed using known concentrations of a standard. spectroscopyonline.com The use of an internal standard, a compound with similar chemical properties to the analyte, is often employed to correct for variations in sample preparation and instrument response. spectroscopyonline.com

Fragmentation Pathway Elucidation

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the molecular structure of this compound by identifying its characteristic vibrational modes. As a non-destructive technique, it is well-suited for the analysis of organic esters. The Raman spectrum of this compound is defined by vibrations of its primary functional groups: the ester carbonyl (C=O) group, the C-O single bonds of the ester linkage, and the various C-H and C-C bonds within the heptyl and valeryl alkyl chains.

While a specific, experimentally-derived Raman spectrum for pure this compound is not widely published, the expected peak assignments can be inferred from the extensive research on similar aliphatic esters. stle.orgresearchgate.net The primary vibrational modes for this compound are detailed in the table below.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~2800-3000Symmetric and Asymmetric C-H StretchingCH₂, CH₃
~1735-1750C=O StretchingEster Carbonyl
~1440-1460CH₂ Bending (Scissoring)Methylene
~1250-1300C-C-O StretchingEster Linkage
~1000-1200C-O StretchingEster Linkage
~800-900C-C Stretching & CH₂ RockingAlkyl Chains

Data compiled from general spectroscopic data for aliphatic esters. stle.orgresearchgate.net

The analysis of these characteristic Raman bands allows for the confirmation of the ester functional group and the aliphatic nature of the compound. The intensity and exact position of these peaks can be influenced by the molecular environment and sample phase.

Computational and Theoretical Investigations of Heptyl Valerate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and energy of a molecule. wikipedia.org These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a foundational understanding of a molecule's behavior. acs.orgncsu.edu

The electronic structure of a molecule dictates its fundamental chemical properties. Analysis of heptyl valerate's electronic structure involves mapping its electron density distribution, identifying molecular orbitals, and quantifying related properties.

Detailed computational studies on analogous compounds, such as methyl valerate (B167501), provide insight into the electronic environment of the ester functional group. researchgate.net Methods like Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution across the atoms, highlighting the polarization of the carbonyl group (C=O) and the ether linkage (C-O-C). researchgate.net The analysis typically reveals a significant partial positive charge on the carbonyl carbon and a partial negative charge on the carbonyl oxygen, which are key to the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. wikipedia.org For an ester like this compound, the HOMO is generally localized around the non-bonding electrons of the oxygen atoms, while the LUMO is centered on the π* antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO influences the molecule's stability and its electronic transitions.

Table 1: Representative Computed Electronic Properties for an Ester Functional Group (Note: Data is illustrative and based on general findings for similar esters, not specific experimental values for this compound.)

PropertyTypical Calculated Value/DescriptionSignificance
HOMO Energy -10 to -11 eVRelates to ionization potential and electron-donating ability.
LUMO Energy +1 to +2 eVRelates to electron affinity and electrophilicity.
HOMO-LUMO Gap ~11 to 13 eVIndicates chemical stability and resistance to electronic excitation.
Dipole Moment ~1.7 - 2.0 DebyeInfluences intermolecular forces and solubility.
NBO Charge (C=O) Carbon: ~+0.5 to +0.7 eHighlights the electrophilic nature of the carbonyl carbon.
NBO Charge (C=O) Oxygen: ~-0.5 to -0.6 eHighlights the nucleophilic/basic nature of the carbonyl oxygen.

Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, researchers can assign spectral bands to specific molecular motions. aps.org

For this compound, calculations would predict characteristic vibrational modes:

C=O Stretch: A strong, prominent band in the infrared spectrum, typically calculated to be around 1730-1750 cm⁻¹, corresponding to the stretching of the carbonyl bond.

C-O Stretches: Bands associated with the stretching of the two C-O single bonds in the ester group, usually found in the 1000-1300 cm⁻¹ region.

C-H Stretches: Multiple bands in the 2800-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching of the C-H bonds in the heptyl and valeryl alkyl chains.

CH₂/CH₃ Bending: Vibrations corresponding to the scissoring and rocking of methylene (B1212753) (CH₂) and methyl (CH₃) groups, appearing in the fingerprint region (~1470-1365 cm⁻¹).

Computational studies on similar esters have shown that the calculated spectra, often scaled by an empirical factor to account for anharmonicity and other systematic errors, show good agreement with experimental results. acs.orgmdpi.com This allows for confident interpretation of experimental spectra and can help distinguish between different conformers of the molecule, as each may have a unique spectral signature. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: Frequencies are illustrative, based on computational studies of analogous esters.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR Intensity
C-H Stretch (Alkyl)2850 - 2980Medium to Strong
C=O Stretch (Carbonyl)1730 - 1750Very Strong
CH₂ Scissoring1450 - 1470Medium
C-O-C Asymmetric Stretch1200 - 1280Strong
C-O-C Symmetric Stretch1050 - 1150Strong

Electronic Structure Analysis

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend beyond static electronic properties to explore the dynamic behavior of molecules, including their conformational changes and reaction pathways. irbbarcelona.orgufrj.br

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. rsc.org This involves locating and characterizing the structures and energies of intermediates and, crucially, transition states (TS). libretexts.org A transition state represents the highest energy point along a reaction coordinate. pressbooks.pub

For this compound, a key reaction studied computationally in its analogs is the McLafferty rearrangement , a characteristic fragmentation pathway for esters in mass spectrometry. researchgate.netrsc.org Computational studies on methyl valerate have shown this can proceed through either a stepwise or a concerted mechanism. rsc.org The process involves:

Ionization of the molecule.

Intramolecular transfer of a gamma-hydrogen atom from the alkyl chain to the carbonyl oxygen.

Cleavage of the alpha-beta carbon-carbon bond to yield an enol radical cation and a neutral alkene.

Calculations can determine the energy barrier (activation energy) for this rearrangement by finding the transition state structure, which involves a six-membered ring-like arrangement. researchgate.net Other reactions, such as ester hydrolysis, can be modeled to analyze the transition state of the nucleophilic attack on the carbonyl carbon, consistent with an Sₙ2-like mechanism. wikipedia.orgpressbooks.pub

Conformational analysis is the study of the different spatial arrangements (conformations or conformers) of a molecule that arise from rotation around its single bonds. iupac.orgic.ac.ukchemistrysteps.com this compound, with its flexible alkyl chains, can exist in numerous conformations. Computational methods are used to find the lowest energy (most stable) conformers and determine the energy barriers between them. dntb.gov.ua

Table 3: Illustrative Conformational Analysis of the Ester Linkage in this compound (Note: Based on general principles and studies of analogous esters.)

Dihedral Angle (Torsion)Conformation NameRelative Energy (kcal/mol)Description
O=C-O-Csyn-periplanar0.0 (Reference)The most stable arrangement for most esters.
O=C-O-Canti-periplanar~4-5Significantly higher in energy due to steric clash.
C-O-C-Canti0.0 (Reference)Staggered, low-energy arrangement.
C-O-C-Cgauche~0.8 - 1.2Higher energy due to steric interaction.

Reaction Mechanism Studies and Transition State Analysis

In Silico Approaches for Odorant Receptor Interactions

This compound is known for its fruity aroma, a property mediated by its interaction with specific olfactory receptors (ORs) in the nose. Since ORs are membrane proteins and difficult to study experimentally, in silico (computational) approaches like molecular docking are essential for understanding these interactions. plos.orgnih.gov

The process generally involves several steps:

Receptor Modeling: As experimental structures for most ORs are unavailable, a 3D model of the target receptor is often built using homology modeling, based on the known structure of a related protein like bovine rhodopsin or the recently resolved OR51E2. nih.gov

Ligand Preparation: The 3D structure of the odorant, this compound, is generated and its low-energy conformations are determined.

Molecular Docking: The this compound molecule is computationally "placed" into the predicted binding pocket of the OR model in various orientations. Sophisticated algorithms then score these poses based on factors like steric fit, hydrogen bonding, and hydrophobic interactions to predict the most favorable binding mode and affinity. plos.org

These simulations help identify key amino acid residues within the receptor that are crucial for binding a specific odorant. mdpi-res.com This approach is fundamental to understanding the combinatorial nature of olfaction, where a single odorant can bind to multiple receptors and a single receptor can recognize multiple odorants, leading to the perception of a distinct smell. elifesciences.orgelifesciences.org

Machine Learning in Chemical Space Mapping

For a molecule like this compound, machine learning models would begin by converting its structure into a machine-readable format. This involves calculating a set of numerical values known as molecular descriptors or fingerprints. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. Public databases like PubChem provide a range of pre-calculated properties that can serve as inputs for such models. nih.gov

Below is a table of computed properties for this compound that would be used in machine learning applications.

Table 1: Computed Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 200.32 g/mol nih.gov
IUPAC Name heptyl pentanoate nih.gov
Molecular Formula C₁₂H₂₄O₂ nih.gov
XLogP3 4.3 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 10 nih.gov
Exact Mass 200.177630004 Da nih.gov
Topological Polar Surface Area 26.3 Ų nih.gov

Molecular Docking Simulations

Molecular docking is a computational simulation technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein. mdpi.comnumberanalytics.com This method is fundamental in drug discovery and molecular biology to understand the basis of molecular interactions. researchgate.net The simulation places the ligand into the binding site of a protein and evaluates the fit and interaction strength, usually expressed as a binding affinity or docking score. numberanalytics.com

A typical molecular docking workflow for this compound would involve the following steps:

Preparation of Structures : A high-quality 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The 3D structure of the ligand, this compound, is also generated and optimized to find its most stable, low-energy conformation. numberanalytics.com

Defining the Binding Site : A specific region on the target protein, known as the binding pocket, is defined. This is the area where the simulation will attempt to fit the this compound molecule.

Docking Simulation : Using software such as AutoDock Vina, the ligand is repeatedly placed in the binding site in various orientations and conformations. numberanalytics.comresearchgate.net The algorithm searches for the poses that result in the most favorable energetic interactions. schrodinger.com

Scoring and Analysis : Each docked pose is assigned a score based on a scoring function that estimates the binding free energy, with lower scores typically indicating stronger binding affinity. researchgate.net The resulting poses are analyzed to understand key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's amino acid residues.

While no specific protein targets for this compound are prominently featured in the literature, its characteristic fruity aroma suggests a potential application in studying interactions with olfactory receptors to understand the molecular basis of scent.

The table below outlines the general stages of a molecular docking simulation.

Table 2: General Stages of a Molecular Docking Simulation

Stage Description Common Tools/Methods
1. Target & Ligand Preparation Obtain and prepare 3D structures. This includes removing water molecules, adding hydrogen atoms, and assigning charges to the protein. The ligand's 3D structure is generated and energy-minimized. Protein Data Bank (PDB), ChemDraw, OpenBabel
2. Grid Box Generation Define the three-dimensional space of the binding site on the target protein where the docking algorithm will search for viable ligand poses. AutoGrid (part of AutoDock)
3. Docking Run The ligand is flexibly docked into the rigid receptor's binding site. The software explores multiple conformations and orientations of the ligand. AutoDock Vina, Glide
4. Pose Evaluation & Scoring Docked conformations (poses) are ranked using a scoring function that calculates the binding affinity (e.g., in kcal/mol). Empirical scoring functions

| 5. Post-Docking Analysis | The best-scoring poses are visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. | Discovery Studio, PyMOL |

Environmental Fates and Biodegradation of Heptyl Valerate

Microbial Ecology and Biodegradation Potential

The biodegradation of esters like heptyl valerate (B167501) is fundamentally a biological process where microorganisms utilize the compound as a source of carbon and energy. globalscienceresearchjournals.org The process is initiated by the enzymatic hydrolysis of the ester bond, which is a common and readily cleavable linkage in many biological and synthetic materials. frontiersin.org This initial step breaks down heptyl valerate into its constituent parts: heptanol (B41253) and valeric acid. These smaller molecules can then be further metabolized by a wide range of microorganisms through various metabolic pathways.

The rate at which this compound biodegrades is not constant; it is significantly influenced by a variety of environmental conditions that affect microbial activity and the bioavailability of the compound. globalscienceresearchjournals.org Key factors include temperature, pH, moisture, and the presence of oxygen.

Temperature: Microbial metabolism and enzyme activity are highly temperature-dependent. Generally, rising temperatures accelerate chemical reactions and microbial growth up to an optimal point, beyond which degradation rates can decline sharply. fastercapital.comnumberanalytics.comepa.gov For many organic compounds, thermophilic conditions (e.g., 45-60°C) can increase degradation rates compared to mesophilic conditions (e.g., 20-35°C), although some studies show a decrease in efficiency at very high temperatures. epa.govmdpi.com

pH: The pH of the soil or water environment affects both the chemical stability of the ester and the metabolic activity of microorganisms. mdpi.com Most bacteria involved in biodegradation thrive in neutral to slightly alkaline conditions, while fungi often prefer more acidic environments. Extreme pH levels can denature the enzymes responsible for hydrolysis. globalscienceresearchjournals.org

Moisture and Oxygen: Water is essential for hydrolytic reactions and microbial life. proplate.commdpi.com The presence of oxygen determines whether aerobic or anaerobic degradation pathways are followed. Aerobic degradation, which uses oxygen as an electron acceptor, is generally faster and more complete, leading to the mineralization of the compound into carbon dioxide and water. researchgate.net In anaerobic environments, other electron acceptors like nitrate (B79036) or sulfate (B86663) are used, and the degradation process is typically slower. researchgate.net

Substrate Concentration: The concentration of this compound itself can impact degradation. While a sufficient concentration is needed to induce the production of necessary enzymes, excessively high concentrations can be toxic to microorganisms, inhibiting their activity. globalscienceresearchjournals.orgnih.gov

The following table summarizes the general influence of these factors on the biodegradation of organic esters.

Environmental FactorEffect on Biodegradation RateRationaleCitations
Temperature Increases to an optimum, then decreasesAffects enzyme kinetics and microbial growth rates. High temperatures can cause enzyme denaturation. fastercapital.comnumberanalytics.comepa.gov
pH Optimal range typically 6-8Influences microbial metabolic activity and enzyme stability. Extreme pH can inhibit microbial growth. globalscienceresearchjournals.orgmdpi.com
Moisture Increases with availabilityWater is a necessary reactant for hydrolysis and is essential for microbial activity. proplate.commdpi.com
Oxygen Aerobic degradation is generally fasterOxygen is a highly efficient electron acceptor, leading to more rapid and complete mineralization. researchgate.net
Substrate Concentration Increases to a point, then can be inhibitoryHigh concentrations can be toxic to microbial populations, while very low concentrations may not induce enzyme production. globalscienceresearchjournals.orgnih.gov

Research has identified a diverse array of microorganisms capable of degrading esters, providing insight into the likely biocatalysts for this compound. Genera such as Pseudomonas, Rhodococcus, Bacillus, and Acinetobacter are frequently cited for their ability to utilize esters as a sole carbon source. nih.govnih.gov These microbes are metabolically versatile and have been isolated from various environments, including contaminated soils and sediments. nih.goviwaponline.com For instance, novel strains of Brevibacillus brevis and Acinetobacter baumannii have demonstrated significant proficiency in degrading plasticizers, which are often ester-based compounds. nih.govresearchgate.net

The key to this capability lies in the production of specific enzymes that catalyze the breakdown of ester bonds. These enzymes, broadly classified as hydrolases, include:

Esterases: These enzymes are specialized in cleaving ester bonds. Studies on enzymes that hydrolyze phenyl valerate, a structurally related compound, provide a model for the types of esterases that could act on this compound. nih.gov

Lipases and Cutinases: These enzymes also belong to the α/β hydrolase family and exhibit broad substrate specificity, enabling them to hydrolyze a wide range of esters, from small molecules to large polymers like PET and other bioplastics. frontiersin.orgmdpi.com

The degradation process is typically initiated by an esterase that hydrolyzes the ester bond, releasing an alcohol and a carboxylic acid. frontiersin.org In the case of this compound, this would yield heptanol and valeric acid, which are then assimilated into central metabolic pathways.

In natural environments, the biodegradation of a compound like this compound is rarely the work of a single microbial species. Instead, it is accomplished by a consortium of microorganisms working in synergy. iwaponline.comnih.gov The structure and function of these microbial communities are crucial for the effective bioremediation of contaminated sites. mdpi.comagriculturejournals.cz

Novel Microorganisms and Enzymes for Ester Degradation

Strategies for Enhancing Biodegradation

To accelerate the removal of contaminants like this compound from the environment, various strategies can be employed to enhance the activity of degrading microorganisms. These approaches, often part of broader bioremediation efforts, focus on optimizing environmental conditions or augmenting the microbial populations themselves. researchgate.net

Biochar, a charcoal-like material produced from the pyrolysis of biomass, is increasingly used as a soil amendment to improve soil quality and manage organic contaminants. mdpi.com Its application can enhance the biodegradation of esters in several ways. Biochar's porous structure and large surface area can adsorb contaminants, which can, in some cases, increase their bioavailability to microorganisms residing in the biochar pores. nih.gov It can also improve soil properties such as pH and water retention, creating a more favorable habitat for degrading microbes. lsu.edu

Furthermore, biochar can act as a habitat for beneficial microorganisms, enriching the soil with potential ester-degrading bacteria like Nocardioides and Sphingomonas. nih.gov However, the effect is complex; strong sorption of a contaminant to biochar can also decrease its bioavailability, potentially slowing the degradation rate. mdpi.comlsu.edu The net effect depends on the specific properties of the biochar, the soil type, and the contaminant. mdpi.com Studies on organophosphate esters have shown that a 10% biochar amendment can significantly promote the degradation of otherwise persistent esters during composting. researchgate.net

The table below details research findings on how biochar amendments affect the degradation of various organic contaminants.

Contaminant TypeBiochar EffectMechanismCitations
Petroleum HydrocarbonsEnhanced biodegradationAdsorption of compounds enhanced the degradation of others. mdpi.com
Di-2-ethylhexyl phthalate (B1215562) (DEHP)Accelerated degradationEnriched potential DEHP degraders (Nocardioides, Sphingomonas), increased soil pH and organic matter. nih.gov
PesticidesIncreased half-life (reduced degradation)Reduced the bioavailability of the pesticides to soil biota. mdpi.com
17α-ethinylestradiol (EE2)Delayed degradation (increased half-life)Reduced the bioavailability of EE2 to microbes. lsu.edu
Organophosphate EstersIncreased degradation rateInfluenced microbial community structure and promoted decomposition of organic matter. researchgate.net

Metabolic engineering offers a powerful, targeted approach to enhance biodegradation by modifying the genetic makeup of microorganisms. d-nb.info This can involve engineering bacteria or yeast to improve their natural degradative capabilities or to grant them new ones. mdpi.com For ester degradation, strategies could include:

Overexpression of Key Enzymes: Increasing the production of rate-limiting enzymes, such as esterases or hydrolases, can significantly boost the speed at which a microorganism breaks down a target compound. nih.gov

Pathway Engineering: Entire metabolic pathways can be introduced or modified. For example, by introducing a synthetic pathway into a robust industrial host like Escherichia coli or Pseudomonas putida, these organisms can be programmed to efficiently convert esters into valuable chemicals or simply mineralize them. nih.govd-nb.infonih.gov

Improving Substrate Uptake: Modifying transporter proteins in the cell membrane can enhance the cell's ability to import the contaminant from the environment, making it more accessible to the intracellular degradative enzymes. nih.gov

Blocking Competing Pathways: Deleting genes for pathways that compete for the substrate or its breakdown products can channel the metabolic flux entirely towards the desired degradation pathway. nih.gov

For instance, P. putida has been engineered to produce hexyl acetate (B1210297) by expressing a carboxylic acid reductase and an alcohol acetyltransferase, demonstrating that the core pathways for ester synthesis and, by extension, degradation can be effectively manipulated. nih.gov Similarly, metabolic pathway engineering in bacterial consortia has been used to achieve efficient degradation of various esters in aquatic environments. researchgate.net

Biochar Amendments

Analytical Monitoring of Environmental Concentrations and Transformation Products

The detection and quantification of this compound and its potential transformation products in various environmental matrices necessitate sensitive and specific analytical methodologies. The selection of an appropriate analytical technique is contingent upon the sample matrix (e.g., water, soil, air), the expected concentration range of the analyte, and the presence of interfering substances.

Advanced analytical instruments, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are pivotal for monitoring environmental contaminants. researchgate.netmdpi.com These techniques offer high sensitivity and selectivity, which are crucial for identifying and quantifying trace levels of organic compounds in complex environmental samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely employed technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the determination of this compound. nih.govazom.com In this method, the sample is first introduced into the GC, where individual components are separated based on their boiling points and interactions with a stationary phase within a capillary column. nih.gov The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. gcms.cz

For the analysis of fragrance compounds like esters, a common approach involves headspace solid-phase microextraction (HS-SPME) followed by GC-MS. nih.gov This sample preparation technique is simple, solvent-free, and effective for extracting volatile compounds from a sample matrix. nih.gov

A typical GC-MS analysis for compounds similar to this compound might involve the following parameters:

Column: HP-INNOWax capillary column (60 m × 0.25 mm × 0.25 μm) nih.gov

Oven Temperature Program: Initial temperature of 40°C held for a few minutes, then ramped up to around 220°C. nih.gov

Carrier Gas: Helium at a constant flow rate. nih.gov

Ionization: Electron ionization (EI) at 70 eV. nih.gov

Mass Scan Range: 35–450 m/z. nih.gov

The table below summarizes typical parameters for GC-MS analysis of volatile esters.

ParameterSetting
Analytical Column HP-INNOWax (60 m x 0.25 mm x 0.25 µm) nih.gov
Oven Temperature 40°C (3 min), ramp 5°C/min to 150°C, ramp 10°C/min to 220°C (5 min) nih.gov
Carrier Gas Helium (1.0 mL/min) nih.gov
Injection Mode Splitless nih.gov
Ion Source Temperature 240°C nih.gov
Ionization Energy 70 eV nih.gov
Mass Scan Range 35-450 m/z nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for environmental analysis, particularly for polar and less volatile compounds. researchgate.netcsbsju.edu While this compound is relatively volatile, LC-MS could be employed for the analysis of its more polar transformation products that may form in the environment. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com

Challenges in LC-MS analysis include potential matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. researchgate.net To overcome this, robust sample preparation techniques such as solid-phase extraction (SPE) are often necessary to clean up the sample and concentrate the analytes before analysis. csbsju.edunih.gov

The table below outlines a representative LC-MS method that could be adapted for the analysis of this compound transformation products.

ParameterSetting
Analytical Column Phenyl-Hexyl column nih.gov
Mobile Phase Gradient of acetonitrile (B52724), methanol, and water nih.gov
Detection High-Resolution Mass Spectrometry (HRMS) nih.gov
Sample Preparation Supported Liquid Extraction followed by Solid-Phase Extraction nih.gov

Monitoring of Transformation Products

The environmental fate of this compound may involve transformation into other chemical species through processes like hydrolysis or oxidation. Monitoring these transformation products is crucial for a comprehensive environmental risk assessment, as they may have their own toxicological profiles. nih.gov

Non-target screening (NTS) using high-resolution mass spectrometry (HRMS) is an emerging approach for identifying unknown transformation products in environmental samples. europa.eu This technique allows for the detection and tentative identification of a wide range of compounds without the need for reference standards for every single substance. europa.eu

Sample Preparation

Effective sample preparation is critical for accurate and reliable analytical results. The goal is to isolate and concentrate the analytes of interest from the sample matrix while removing interfering substances. For water samples, solid-phase extraction (SPE) is a common technique. csbsju.edunih.gov For soil and sediment samples, methods like Soxhlet extraction or pressurized liquid extraction may be used. researchgate.net

Odorant Chemistry and Olfactory Perception Research of Heptyl Valerate

Structure-Odor Relationship Studies of Valerate (B167501) Esters

The relationship between a molecule's structure and its perceived odor is a foundational concept in olfactory science. For valerate esters, this relationship is particularly illustrative. Valeric acid, a straight-chain carboxylic acid, possesses a characteristically unpleasant odor. wikipedia.org However, through esterification, where an alcohol's alkyl group replaces the acidic proton of the carboxylic acid, volatile esters with often pleasant, fruity aromas are formed. wikipedia.org Heptyl valerate, an ester derived from valeric acid and heptyl alcohol, is a key example of this transformation.

The odor profile of valerate esters is significantly influenced by the structure of the alcohol-derived alkyl chain. Generally, as the carbon chain length of the alcohol component increases, the odor character of the resulting valerate ester shifts. Shorter chain esters, such as ethyl valerate and pentyl valerate, are known for their strong fruity notes and are used as food additives. wikipedia.org

Research into structure-odor relationships (SORs) highlights that both the electronic charge distribution and the stereochemistry (shape and volume) of a molecule are critical to its odor. perfumerflavorist.com In the case of valerate esters, the ester functional group is a primary determinant of the general "fruity" character, while the size and shape of the heptyl group in this compound refine this into a more specific aroma profile. Studies have shown that even subtle changes, such as substituting a chloro group for a methyl group in some aliphatic esters, can alter the perceived scent. perfumerflavorist.com The complexity of these interactions means that while general trends can be observed, predicting the exact odor of a novel ester based solely on its structure remains a significant challenge.

The following table outlines the structural components of this compound and their general contribution to its odor profile:

Structural ComponentContribution to Odor Profile
Valerate (Pentanoate) Moiety Provides the foundational ester character, often associated with fruity and sweet notes.
Heptyl Group (C7H15) Modifies the core fruity aroma, contributing specific nuances related to its chain length and structure.
Carbonyl Group (C=O) A key feature of the ester functional group, crucial for the molecule's interaction with olfactory receptors.

Methodologies for Odor Perception Assessment

Olfactometry Techniques

Olfactometry is the science of measuring the sense of smell and is a critical tool for assessing the perception of odorants like this compound. taylorandfrancis.com The primary techniques used are dynamic olfactometry and field olfactometry.

Dynamic Olfactometry is a standardized laboratory method (EN 13725) for determining the concentration of an odor. unimi.itmdpi.com It utilizes an instrument called an olfactometer, which dilutes a sample of odorous air with a precise amount of odor-free air. unimi.itnih.gov This diluted sample is then presented to a panel of trained human assessors. unimi.itnih.gov The concentration is gradually increased until 50% of the panelists can detect an odor different from the reference (odor-free) air. unimi.itmdpi.com The result is expressed in European odor units per cubic meter (ouE/m³), which corresponds to the dilution factor needed to reach the detection threshold. unimi.itmdpi.com

Field Olfactometry , on the other hand, is conducted on-site to measure odor concentration in the ambient air. mdpi.com A portable device, such as a scentometer, is used to mix ambient air with carbon-filtered, odor-free air at various dilution ratios. nih.gov The dilution-to-threshold (D/T) ratio indicates the number of dilutions required to make the ambient odor undetectable. nih.govmdpi.com This method is advantageous for its immediacy and lower cost. nih.gov

Another relevant technique is Gas Chromatography-Olfactometry (GC-O) . In GC-O, a complex mixture of volatile compounds is first separated using a gas chromatograph. wur.nl The separated components are then directed to a sniffing port where a human assessor can detect and describe the odor of each individual compound as it elutes from the column. wur.nl This allows for the identification of specific odor-active compounds within a mixture.

The following table summarizes the key features of these olfactometry techniques:

TechniquePrincipleApplicationOutput
Dynamic Olfactometry Controlled dilution of an odor sample presented to a sensory panel in a laboratory setting. unimi.itnih.govDetermining the odor concentration of a collected sample. unimi.itOdor concentration in ouE/m³. mdpi.com
Field Olfactometry On-site dilution of ambient air with odor-free air to determine the detection threshold. nih.govmdpi.comReal-time assessment of environmental odor levels. mdpi.comDilution-to-Threshold (D/T) ratio. nih.gov
Gas Chromatography-Olfactometry (GC-O) Separation of volatile compounds followed by sensory evaluation of each component by a human assessor. wur.nlIdentifying individual odor-active compounds in a complex mixture. wur.nlOdor description and intensity for each separated compound.

Sensory Panel Analysis and Data Interpretation

Sensory panel analysis is a systematic approach to evaluating the sensory properties of a substance using a group of human assessors. dlg.orgstudysmarter.co.uk For odorants like this compound, trained sensory panels are employed to provide objective and reproducible assessments of its aroma profile.

The process begins with the selection and training of panelists. unimi.it Panel members are screened for their olfactory sensitivity and their ability to recognize and describe different odors. unimi.itdlg.org Training involves familiarizing panelists with a standardized vocabulary of odor descriptors, often using aroma wheels tailored to specific product categories like wine or cheese. dlg.org

During a sensory evaluation session, panelists are presented with the odorant in a controlled environment to minimize external influences. studysmarter.co.uk They then rate the intensity of various sensory attributes on a standardized scale. mdpi.com Descriptive sensory analysis is a common method where panelists identify and quantify the specific flavor and aroma components of a product. studysmarter.co.uk

Data from the sensory panel is then statistically analyzed to generate a comprehensive sensory profile of the odorant. This can involve calculating the average scores for each attribute and identifying significant differences between samples. mdpi.com The results can be visualized using spider or radar plots, which provide a graphical representation of the odorant's sensory characteristics.

Research on Odorant Receptors and Ligand Binding

The perception of an odor begins with the interaction between an odorant molecule, or ligand, and an odorant receptor (OR) located on the surface of olfactory sensory neurons. nih.govjove.com The human genome contains approximately 400 different types of functional ORs, which are a class of G-protein coupled receptors (GPCRs). genominfo.orgplos.org The activation of these receptors follows a combinatorial coding scheme: a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants. nih.govjove.com This combinatorial activation pattern is what allows the brain to discriminate between a vast array of different smells.

In Vitro Assays for Receptor Activation

To study the interaction between an odorant like this compound and its corresponding ORs, researchers use in vitro (cell-based) assays. A common approach is to express a specific human OR in a host cell line, such as Hana3A cells, that doesn't normally express these receptors. plos.org These cells are also engineered to produce a reporter molecule, like luciferase, when the OR is activated. plos.org

One widely used method is the luciferase reporter gene assay . plos.org In this assay, the activation of the OR by an odorant triggers a signaling cascade inside the cell, leading to the production of cyclic AMP (cAMP). nih.govjove.com This increase in cAMP then drives the expression of the luciferase gene. By measuring the amount of light produced by the luciferase enzyme, researchers can quantify the extent to which the odorant activates the receptor. plos.org The GloSensor cAMP assay is a specific example of this, providing real-time detection of cAMP levels. plos.org

Another technique involves measuring changes in intracellular calcium levels. Some OR signaling pathways lead to an influx of calcium ions into the cell upon activation. By using fluorescent dyes that bind to calcium, such as FURA-2-AM, scientists can visualize and measure this increase in calcium concentration, which serves as an indicator of receptor activation. plos.org

These assays are crucial for "de-orphanizing" ORs, which means identifying the specific odorants (ligands) that activate a receptor whose function is currently unknown. plos.org

Computational Modeling of Receptor-Ligand Interactions

Due to the difficulty in determining the three-dimensional structures of ORs experimentally, computational modeling has become an essential tool for understanding how odorants like this compound bind to their receptors. genominfo.orgnih.gov

Homology modeling is a primary technique used to predict the 3D structure of an OR. nih.gov This method relies on the known crystal structures of other, related GPCRs (like rhodopsin) as templates. By aligning the amino acid sequence of the target OR with the template sequence, a plausible 3D model of the OR can be constructed. genominfo.orgnih.gov

Once a model of the receptor is built, molecular docking simulations can be used to predict how a ligand, such as this compound, will bind to it. genominfo.orgplos.org Docking algorithms place the ligand in various orientations within the receptor's binding pocket and calculate a "docking score" that estimates the binding affinity. plos.org This helps to identify the most likely binding pose and the key amino acid residues involved in the interaction.

Molecular dynamics (MD) simulations can further refine these models by simulating the movements of the receptor and ligand over time. nih.gov This provides insights into the flexibility of the binding pocket and the stability of the receptor-ligand complex. nih.gov These computational approaches not only help in understanding the basis of odor perception but can also be used in virtual screening to identify new agonists for specific ORs. nih.gov

Future Research Directions and Emerging Methodologies

Integration of Multi-Omics Approaches in Biochemical Research

The future of biochemical research on esters such as heptyl valerate (B167501) lies in the integration of multiple "omics" disciplines. This holistic approach, known as multi-omics, combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of biological processes. utmb.edumdpi.com By applying these techniques, researchers can move beyond studying single molecules in isolation and begin to understand the complex networks and pathways in which they function. mdpi.comnih.gov

For instance, in the context of flavor biosynthesis in fruits or microbial production, a multi-omics strategy could elucidate how genetic information is transcribed and translated into the enzymes responsible for ester formation. mdpi.comnih.gov Metabolomics, which analyzes the complete set of small-molecule metabolites, can provide direct information on the concentration of heptyl valerate and its precursors. utmb.edu When combined, these datasets can reveal regulatory mechanisms and identify new targets for genetic engineering to enhance the production of desired flavor compounds. nih.gov

An example of this approach was demonstrated in a study on aspirin (B1665792) eugenol (B1671780) ester, where multi-omics was used to understand its effects on neurological diseases and hyperlipidemia by analyzing changes in genes, proteins, and metabolites in the liver and gut microbiota. mdpi.comresearchgate.net This highlights the potential of multi-omics to uncover the broader physiological impacts of ester compounds.

Advanced Analytical Tool Development for Comprehensive Characterization

The accurate characterization of this compound and its behavior in various matrices relies on the continuous development of advanced analytical tools. Techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are fundamental for the identification and quantification of esters. scioninstruments.comunime.it Future advancements will likely focus on improving sensitivity, allowing for the detection of trace amounts of these compounds, and enhancing the resolution to separate complex mixtures. americanpharmaceuticalreview.com

Hyphenated techniques, which combine different analytical methods, are becoming increasingly important. unime.it For example, GCxGC-MS (comprehensive two-dimensional gas chromatography-mass spectrometry) provides enhanced separation for complex volatile samples. unime.it Furthermore, the development of novel ionization sources and mass analyzers in MS will enable more detailed structural elucidation of esters and their metabolites. unime.it

Spectroscopic methods like Fourier-transform near-infrared (FT-NIR) spectroscopy are also emerging as rapid and non-destructive tools for the quantitative analysis of esters in industrial settings, offering a cost-effective alternative to traditional wet-chemical methods. azom.com The table below summarizes some advanced analytical techniques and their applications in ester analysis.

Analytical TechniqueApplication in Ester AnalysisKey Advantages
GC-MS Identification and quantification of volatile esters like this compound. scioninstruments.comHigh resolution, sensitivity, and established libraries for compound identification. scioninstruments.comunime.it
LC-MS Analysis of less volatile or thermally labile esters and their metabolites. unime.itSuitable for a wide range of polarities and molecular weights. unime.it
GCxGC-MS Comprehensive analysis of complex ester profiles in food and fragrance. unime.itEnhanced peak capacity and separation of co-eluting compounds. unime.it
FT-NIR Spectroscopy Rapid quality control and process monitoring of ester production. azom.comFast, non-destructive, and requires minimal sample preparation. azom.com
Quantitative NMR (qNMR) Direct and accurate quantification of esters without the need for identical standards. americanpharmaceuticalreview.comHigh precision and structural information from the same measurement. americanpharmaceuticalreview.com

Artificial Intelligence and Machine Learning in Chemical Research

Sustainable and Biocatalytic Manufacturing Advancements

The demand for natural and sustainably produced flavor and fragrance compounds is driving significant advancements in the manufacturing of esters like this compound. nih.govosti.gov A key focus is the use of biocatalysts, such as enzymes, to replace traditional chemical synthesis methods. numberanalytics.commdpi.com

Lipases are enzymes that can efficiently catalyze the esterification reaction to produce this compound under mild conditions, often with high selectivity. foodsafety.instituteresearchgate.net Research is ongoing to improve the stability and reusability of these enzymes through immobilization techniques. foodsafety.institutenih.gov The use of solvent-free systems or green solvents like ionic liquids is also being explored to make the process more environmentally friendly. mdpi.comacs.org

Recent developments in catalysis include the creation of novel bimetallic oxide clusters that can produce esters efficiently using oxygen as the only oxidant, further enhancing the sustainability of the process. labmanager.com The development of microbial cell factories, where microorganisms are engineered to produce specific esters from renewable feedstocks, represents another promising avenue for sustainable production. nih.govosti.gov

Manufacturing ApproachDescriptionAdvantages
Enzyme Catalysis Use of enzymes like lipases to catalyze esterification. foodsafety.instituteHigh specificity, mild reaction conditions, produces "natural" label products. foodsafety.institutenih.gov
Whole-Cell Biotransformation Use of engineered microorganisms to produce esters from renewable sources. osti.govSustainable feedstock, potential for complex ester synthesis. nih.govosti.gov
Green Catalysis Development of environmentally friendly catalysts, such as bimetallic oxides. labmanager.comReduces waste and use of harsh chemicals. numberanalytics.comlabmanager.com
Continuous-Flow Synthesis Performing reactions in a continuous stream rather than in batches.Improved efficiency, safety, and scalability.

In-depth Studies on Environmental Fate and Remediation Strategies

Understanding the environmental fate of this compound and similar fatty acid esters is crucial for assessing their ecological impact. These esters are generally considered to be readily biodegradable and have a low potential for bioaccumulation. santos.comsantos.com When released into the environment, they are expected to partition to soil and sediment due to their low water solubility. santos.comsantos.com

The primary degradation pathway for fatty acid esters in the environment is hydrolysis, which breaks the ester bond to form the corresponding alcohol and fatty acid. lyellcollection.org These breakdown products are then typically further biodegraded by microorganisms. lyellcollection.org

Future research will likely focus on more detailed studies of the biodegradation pathways and the microorganisms involved. nih.govnih.gov In cases of contamination, bioremediation strategies, which use microorganisms to break down pollutants, are a promising and environmentally friendly approach. mdpi.commdpi.com This can involve bioaugmentation, where specific microbes are added to a contaminated site to enhance degradation. mdpi.comresearchgate.net Composting has also been shown to be an effective method for remediating soils contaminated with ester compounds like phthalates. nih.gov

Q & A

Q. What established methods are available for synthesizing heptyl valerate in laboratory settings?

this compound can be synthesized via esterification reactions using valeric acid and heptanol, typically catalyzed by acid catalysts (e.g., sulfuric acid) under reflux conditions. Advanced methods include enzymatic catalysis for higher specificity and reduced byproducts. For instance, lipase-mediated esterification under controlled water activity can optimize yield . Alternatively, anaerobic chain elongation using glycerol as a substrate (via microbial pathways) offers a sustainable route, as demonstrated in valerate production studies . One-pot synthesis from γ-valerolactone—a biomass-derived precursor—using bifunctional catalysts (e.g., copper-supported acidic materials) also provides high conversion rates (>90%) and selectivity .

Q. How can researchers ensure analytical reproducibility when quantifying this compound in complex matrices?

Analytical reproducibility requires rigorous method validation, including precision, accuracy, and linearity testing. High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases is widely used, validated through parameters like retention time consistency and spike-recovery tests . Subsampling protocols must minimize preparation errors, with detailed reporting of incremental selection, material homogenization, and statistical error propagation . International units (SI) and standardized calibration curves (e.g., using internal standards) further enhance reproducibility .

Advanced Research Questions

Q. What molecular mechanisms underlie the biological activity of valerate derivatives like this compound in modulating immune responses?

Valerate derivatives may act as histone deacetylase (HDAC) inhibitors, altering gene expression to enhance antitumor immunity. For example, sodium valerate elevates γ-aminobutyric acid (GABA) levels in the brain and blood, reducing anxiety-like behaviors and potentiating immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) . In vitro studies on intestinal Caco-2 cells show valerate strengthens barrier function by upregulating tight junction proteins, suggesting synergy with other short-chain fatty acids (SCFAs) like butyrate .

Q. How do thermodynamic considerations influence pathway selection for this compound synthesis in anaerobic environments?

Thermodynamic feasibility is assessed via Gibbs free energy (ΔG) calculations. For instance, valerate formation from propionate and CO₂ requires hydrogen as an electron donor, with ΔG values as low as −4.5 kJ/mol under mesophilic conditions . Pathways involving caproate synthesis from butyrate are less favorable (ΔG ≈ +5.7 kJ/mol), favoring valerate accumulation. Computational methods like MP2/cc-pVDZ optimize reaction trajectories by balancing rotational constants and equilibrium geometries .

Q. What experimental models are appropriate for studying this compound’s effects on intestinal barrier function?

Caco-2 epithelial cell monolayers are standard for in vitro intestinal barrier studies. Experimental designs should include co-treatment with other SCFAs (e.g., butyrate) to assess synergistic effects, with permeability assays (e.g., transepithelial electrical resistance) and cytokine profiling . In vivo models, such as mice with microbiota dysbiosis, can validate findings by measuring plasma valerate levels and correlating them with histological changes in gut mucosa .

Methodological Considerations

Q. How can conformational analysis improve the design of this compound derivatives for targeted applications?

Gas-phase microwave spectroscopy and DFT calculations (e.g., B3LYP-D3BJ/6-31+G(d,p)) resolve rotational constants and conformer distributions. For example, ethyl valerate exists in two dominant conformers, validated by molecular beam Fourier transform spectroscopy . Such analyses inform steric and electronic modifications to enhance stability or bioavailability.

Q. What statistical frameworks are critical for interpreting contradictory data in valerate-related studies?

Mixed-effects models account for variability in microbial consortia or substrate availability during anaerobic synthesis . For behavioral studies (e.g., alcohol use reduction), non-parametric tests (e.g., Mann-Whitney U) address skewed distributions, while confidence intervals (95%) and exact p-values ensure transparency . Meta-analyses should address heterogeneity via I² statistics, as seen in branched SCFA research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.